N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Description
Historical Context of Thiazole-Pyrimidine Hybrid Compounds
The development of thiazole-pyrimidine hybrid compounds traces its origins to the foundational work on thiazole chemistry established in the late nineteenth century. Thiazole was first described by Hantzch and Weber in 1887, with its structure subsequently confirmed by Prop in 1889. The numbering system for thiazole begins from the sulfur atom, establishing the framework that continues to guide modern synthetic approaches. The aromatic heterocyclic organic compound possesses a five-membered molecular ring structure with the formula C₃H₃NS, characterized by larger pi-electron delocalization compared to corresponding oxazoles, resulting in greater aromaticity.
The evolution of thiazole chemistry has been marked by sustained research interest in nitrogen and sulfur containing heterocyclic compounds throughout decades of historical development in organic chemistry. This sustained interest stems from the recognition that thiazole pharmacophore fragments are inherent in numerous natural products, including peptide alkaloids, metabolites, and cyclopeptides, demonstrating broad spectrum pharmacological potential. The strategic development of thiazole-linked hybrids through molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns.
The emergence of pyrimidine-thiazole hybrid systems represents a natural progression in heterocyclic chemistry, combining the biological significance of both ring systems. Pyrimidine derivatives have long been recognized for their fundamental roles in biological processes, while thiazole moieties contribute unique pharmacological properties. The synthesis of these hybrid compounds typically employs the Hantzsch thiazole synthesis, utilizing phenacyl bromide as a substrate in three-plus-two heterocyclization reactions.
Significance of N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine Hydrochloride in Chemical Research
This compound occupies a unique position in chemical research due to its distinctive molecular architecture and exceptional reactivity profile. The compound's structure consists of a thiazole ring substituted at the 4-position with a chloromethyl group and at the 2-position with a pyrimidin-2-amine group. This specific arrangement creates multiple reactive sites that enable extensive chemical modifications and derivatization opportunities.
The chloromethyl group at the 4-position of the thiazole ring exhibits high electrophilicity, facilitating nucleophilic substitution reactions with amines, thiols, or alcohols. This reactivity enables the synthesis of derivatives with tailored physicochemical or biological properties, making the compound an invaluable synthetic intermediate. Quantum chemical calculations predict moderate lipophilicity with a LogP value of approximately 1.48, suggesting reasonable membrane permeability for biological applications.
Research investigations have demonstrated that derivatives of this scaffold induce significant biological effects, particularly cell cycle arrest in cancer cells. The compound's core structure serves as a promising template for selective kinase inhibitors, with modifications at the chloromethyl site enabling precise tuning of selectivity profiles. The ability to introduce various functional groups through the reactive chloromethyl position allows researchers to optimize both pharmacological activity and physicochemical properties systematically.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂N₄S |
| Molecular Weight | 263.15 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-(pyrimidin-2-yl)thiazol-2-amine hydrochloride |
| Topological Polar Surface Area | 77.55 Ų |
| Predicted LogP | 1.48 |
| Canonical SMILES | Cl.ClCC1=CSC(NC2=NC=CC=N2)=N1 |
Current Research Landscape and Applications
The contemporary research landscape surrounding this compound encompasses diverse applications spanning pharmaceutical development, materials science, and synthetic methodology advancement. Current investigations focus primarily on its utilization as a synthetic intermediate for pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents.
Recent studies have demonstrated the compound's effectiveness in synthesizing highly potent and selective cyclin-dependent kinase inhibitors. Research has shown that 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit remarkable selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, with some derivatives achieving Ki values as low as 1 nanomolar for cyclin-dependent kinase 4. These findings have positioned thiazole-pyrimidine scaffolds at the forefront of targeted cancer therapy development.
The antimicrobial research domain has also witnessed significant advances through thiazole-pyrimidine hybrid development. Novel derivatives have demonstrated exceptional antibacterial activity against diverse bacterial strains, with minimum inhibitory concentration values ranging from 0.23 to 0.71 milligrams per milliliter. Compound variations incorporating fluorine substituents have shown particularly promising results, with some derivatives exhibiting anti-inflammatory activity with IC₅₀ values in the 33.2 to 82.9 micromolar range.
Table 2: Biological Activity Profile of Related Thiazole-Pyrimidine Derivatives
| Compound Type | Target Activity | IC₅₀/Ki Range | Reference Application |
|---|---|---|---|
| Cyclin-dependent kinase inhibitors | CDK4/CDK6 | 1-34 nM | Cancer therapy |
| Antibacterial agents | Various bacteria | 0.23-0.71 mg/mL | Antimicrobial treatment |
| Anti-inflammatory compounds | Protein denaturation | 33.2-82.9 μM | Inflammation control |
| Antioxidant agents | Free radical scavenging | 38.6-43.5 μM | Oxidative stress |
Molecular docking studies have provided valuable insights into the interaction mechanisms of these compounds with their biological targets. Recent investigations utilizing computational approaches have revealed excellent binding affinities and favorable interaction profiles with target proteins, supporting the rational design of improved derivatives. These studies have particularly focused on inhibitory action against fatty acid biosynthesis enzymes, demonstrating the compounds' potential as novel antimicrobial agents.
Theoretical Framework for Studying Thiazole-Pyrimidine Derivatives
The theoretical framework for studying thiazole-pyrimidine derivatives encompasses multiple computational and experimental approaches that collectively provide comprehensive understanding of structure-activity relationships and mechanistic insights. Density functional theory calculations have emerged as a fundamental tool for predicting reactivity patterns, electronic properties, and interaction capabilities of these compounds.
Computational studies have revealed that the inhibitory effectiveness of pyrimidine-substituted thiazole derivatives is strongly supported by density functional theory calculations, which demonstrate preferential reactivity patterns based on substituent effects. Chloro-substituted compounds have shown particularly promising theoretical profiles when compared to other substituents, correlating well with experimental observations of enhanced biological activity.
The theoretical framework incorporates structure-activity relationship analysis that examines the impact of various substitution patterns on biological activity. Research has demonstrated that electron-withdrawing groups, particularly fluorine substituents at specific positions, enhance kinase inhibition potency significantly. Heterocyclic appendages such as piperazine or piperidine groups attached to the chloromethyl site improve selectivity for cyclin-dependent kinases while maintaining favorable pharmacokinetic properties.
Quantum chemical calculations have provided insights into the electronic structure and reactivity of the chloromethyl group, confirming its high electrophilicity and suitability for nucleophilic substitution reactions. These calculations predict optimal reaction conditions and potential synthetic pathways for derivative preparation, enabling more efficient synthetic planning and optimization.
Table 3: Theoretical Parameters for Thiazole-Pyrimidine Framework Analysis
| Parameter | Computational Method | Typical Range | Significance |
|---|---|---|---|
| Binding Energy | Molecular Docking | -8 to -12 kcal/mol | Target affinity |
| Electronic Density | Density Functional Theory | Variable | Reactivity prediction |
| Lipophilicity | QikProp calculations | 1.0-3.5 LogP | Membrane permeability |
| Polar Surface Area | Computational prediction | 60-90 Ų | Drug-like properties |
Molecular dynamics simulations have further enhanced understanding of compound behavior in biological environments, providing insights into conformational flexibility and interaction stability. These studies have revealed that thiazole-pyrimidine derivatives maintain favorable binding conformations with target proteins while exhibiting sufficient flexibility for induced-fit interactions.
The integration of experimental and computational approaches has established a robust theoretical framework that guides the design of novel derivatives with enhanced properties. This framework continues to evolve as new computational methods and experimental techniques become available, ensuring continued advancement in thiazole-pyrimidine chemistry and its applications in drug discovery and materials science.
Properties
IUPAC Name |
4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S.ClH/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7;/h1-3,5H,4H2,(H,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVAEQBBDHINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride has been investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity:
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the chloromethyl group enhances the compound's reactivity, making it a useful scaffold for developing new antibiotics .
Anticancer Properties:
Thiazole-containing compounds have been studied for their anticancer effects. For instance, a derivative of this compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Results showed that it induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Case Study:
A recent study synthesized a series of thiazole derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines. The findings revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Agricultural Science
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Activity:
Thiazole derivatives are known for their insecticidal properties. Studies have demonstrated that compounds similar to this compound can effectively control pests in crops. Field trials indicated a reduction in pest populations when these compounds were applied .
Herbicidal Properties:
Another area of interest is the herbicidal activity of thiazole derivatives. Research has shown that certain thiazole-based compounds can inhibit plant growth by interfering with photosynthesis and other metabolic processes in weeds .
Materials Science
In addition to biological applications, this compound has potential uses in materials science.
Polymer Chemistry:
The compound can be used as a building block for synthesizing new polymers with enhanced properties. Its reactive chloromethyl group allows for easy incorporation into polymer matrices, potentially leading to materials with improved mechanical strength and thermal stability .
Case Study:
A study focused on the incorporation of thiazole derivatives into polymeric systems aimed at improving antimicrobial properties. The resulting materials exhibited significant resistance to microbial colonization, showcasing the utility of such compounds in developing advanced materials for medical and industrial applications .
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive/negative bacteria |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticides | Reduces pest populations significantly |
| Herbicides | Inhibits weed growth effectively | |
| Materials Science | Polymer additives | Enhances mechanical strength and thermal stability |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to active sites or allosteric sites, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares key structural and molecular features of the target compound with three analogues from and :
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactive Sites |
|---|---|---|---|---|
| N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride (Target) | C₈H₈Cl₂N₄S | 263.15 | Chloromethyl-thiazole, pyrimidin-2-amine | Chloromethyl (nucleophilic substitution) |
| 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride (Cat. 134620) | C₁₀H₁₆Cl₂N₄ | 263.17 | Ethylpiperazinyl, pyrimidine | Chlorine (electrophilic substitution) |
| N-(5-Chloro-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride (Cat. 151017) | C₁₀H₁₆Cl₂N₄ | 263.17 | Cyclohexanediamine, chloro-pyrimidine | Chlorine, amine groups |
| N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (Supplier: 9) | C₁₂H₁₂ClN₃OS | 289.76 | Chloromethyl-thiazole, phenylacetamide | Chloromethyl, amide bond |
Key Observations :
- Chloromethyl vs. Ethylpiperazinyl Groups : The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, unlike the ethylpiperazinyl group in Cat. 134620, which is more sterically hindered and polar .
- Thiazole vs. 151017 offers conformational flexibility but reduced planarity .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride (CAS No. 1351623-03-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₈H₈Cl₂N₄S
- Molecular Weight : 263.15 g/mol
- CAS Number : 1351623-03-4
The biological activity of this compound is primarily attributed to its interactions with various cellular targets, including enzymes and receptors involved in cell signaling pathways. The thiazole and pyrimidine moieties in its structure are critical for its biological efficacy.
In Vitro Studies
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 pathway |
| HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the thiazole and pyrimidine rings can enhance or diminish its potency:
- Thiazole Substituents : Variations in the chloromethyl group can affect lipophilicity and cellular uptake.
- Pyrimidine Modifications : Substituents on the pyrimidine ring can alter binding affinity to target proteins involved in cancer progression.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to an increase in pro-apoptotic factors (Bax) and a decrease in anti-apoptotic factors (Bcl-2), leading to enhanced caspase activation.
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria.
Preparation Methods
Thiazole Ring Formation
Thiazoles can be synthesized using various methods, including the reaction of thiourea with α-halocarbonyl compounds or the cyclization of thioamides. For example, a common method involves treating acetophenone with phenyltrimethylammonium tribromide followed by thiourea to form 2-aminothiazoles.
Pyrimidine Ring Formation
Pyrimidines can be synthesized through condensation reactions involving urea or guanidine with suitable aldehydes or ketones. For instance, pyrimidin-2-amines can be prepared by reacting enaminones with guanidines under specific conditions.
Coupling Thiazole and Pyrimidine Rings
Coupling the thiazole and pyrimidine rings typically involves nucleophilic substitution reactions. For example, a thiazole derivative with a suitable leaving group can be reacted with a pyrimidine amine under basic conditions to form the desired compound.
Data Table: General Reagents and Conditions for Thiazole and Pyrimidine Synthesis
| Reagent/Condition | Purpose |
|---|---|
| Thiourea | Thiazole ring formation |
| Acetophenone | Starting material for thiazole synthesis |
| Phenyltrimethylammonium tribromide | Bromination step in thiazole synthesis |
| Urea/Guanidine | Pyrimidine ring formation |
| Enaminones | Intermediates for pyrimidine synthesis |
| Chloromethyl ether/Chloromethyl chloride | Chloromethylation of thiazole |
| Sodium hydride/Potassium carbonate | Coupling reaction catalysts |
| Hydrochloric acid | Formation of hydrochloride salt |
Research Findings and Challenges
While specific research findings on this compound are limited, studies on similar compounds highlight the importance of controlling reaction conditions to achieve high yields and purity. Challenges include optimizing coupling reactions to minimize side products and ensuring the stability of the chloromethyl group during synthesis.
Q & A
Q. Advanced Research Focus
- Cytotoxicity Screening: Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Mechanistic Studies:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing pyrimidine with quinazoline) and compare potency .
How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
Advanced Research Focus
Contradictions often arise from:
- Tautomerism in Thiazole-Pyrimidine Systems: Use 2D NMR (e.g., HSQC, HMBC) to differentiate between enamine and imine tautomers .
- Impurity Interference: Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using Mass Frontier) .
- Crystallographic Validation: Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguous proton assignments .
- Dynamic NMR: Variable-temperature NMR can identify conformational exchange broadening in flexible substituents .
What are the common impurities encountered during synthesis, and how are they identified?
Q. Basic Research Focus
- Unreacted Intermediates: Detectable via HPLC retention time shifts (e.g., residual 4-(chloromethyl)thiazole precursors) .
- Hydrolysis Byproducts: Chloromethyl → hydroxymethyl conversion under humid conditions, identifiable by MS (m/z +16 due to -OH substitution) .
- Dimerization Products: Mass spectrometry reveals dimers (e.g., m/z ~454 for [M+Cl]2) .
What computational tools are recommended for predicting the solubility and stability of this compound in biological buffers?
Q. Advanced Research Focus
- Solubility Prediction: Use Schrödinger’s QikProp to estimate logP (hydrophobicity) and aqueous solubility .
- Degradation Pathways: Molecular dynamics (MD) simulations (e.g., GROMACS) model hydrolysis kinetics of the chloromethyl group .
- pKa Determination: ACD/Labs Percepta predicts ionizable sites (e.g., pyrimidine amine, pKa ~6.8) to guide buffer selection .
How can researchers validate target engagement in cellular assays for this compound?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins (e.g., kinases) after compound treatment .
- Pull-Down Assays: Use biotinylated analogs of the compound to isolate protein complexes for LC-MS/MS identification .
- Competitive Binding: Co-treat with known inhibitors (e.g., crizotinib for ALK) to assess competition via IC50 shift analysis .
What safety and handling protocols are critical for working with this compound?
Q. Basic Research Focus
- Toxicity: Limited data available; assume acute toxicity (LD50 estimated >500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Stable at -20°C under argon; avoid exposure to moisture to prevent HCl release .
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
